molecular formula C12H13F3N2O B13252159 2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide

2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B13252159
M. Wt: 258.24 g/mol
InChI Key: YFHIIRBVIAFCMB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide ( 1424941-18-3) is a high-purity pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H13F3N2O and a molecular weight of 258.24 g/mol, this compound serves as a versatile chemical intermediate . The core research value of this compound lies in its structural features, which include a pyrrolidine ring and a trifluoroacetamide group. These motifs are commonly found in compounds investigated for their biological activity. Specifically, structurally related aryl-substituted acetamide and pyrrolidin-2-one derivatives have been documented in patent literature for their potential anti-seizure activity and application in treating conditions such as epilepsy and nerve agent poisoning . Furthermore, analogous compounds featuring the pyrrolidine core are frequently explored as key scaffolds in developing inhibitors for various biological targets, highlighting the potential of this compound as a valuable building block in drug discovery programs . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in lead optimization, structure-activity relationship (SAR) studies, and as a precursor in synthesizing more complex molecular entities.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,16H,6-7H2,(H,17,18)

InChI Key

YFHIIRBVIAFCMB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of 4-phenylpyrrolidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide with structurally analogous compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Substituent/Backbone Molecular Weight Key Properties/Applications Reference
This compound 4-phenylpyrrolidin-3-yl Not provided Potential CNS or GPCR-targeting applications (inferred)
2,2,2-Trifluoro-N-(4-iodophenyl)acetamide 4-iodophenyl 327.03 Radiopharmaceutical intermediate (iodine for isotope labeling)
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide 2-iodophenyl 327.03 Bioactive compound synthesis (ortho-substitution enhances steric effects)
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide 5-nitro-2-pyridinyl 234.13 Electron-withdrawing nitro group may improve reactivity in drug design
2,2,2-Trifluoro-N-(3-methylpyridin-2-yl)acetamide 3-methylpyridin-2-yl 204.15 High-purity API intermediate (methyl group modulates lipophilicity)
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinolin-8-yl 254.20 Anticancer/antimalarial scaffold (quinoline enhances DNA intercalation)
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide 4-iodo-2,5-dimethoxyphenethyl 403.14 Radioligand precursor (methoxy groups improve CNS penetration)

Key Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in , trifluoromethyl in all compounds): Enhance metabolic stability and influence binding affinity to targets like enzymes or receptors. Halogenated Aromatics (e.g., iodine in ): Enable radiopharmaceutical applications (e.g., $^{123}\text{I}$ or $^{131}\text{I}$ labeling). Heterocycles (e.g., pyridine in , quinoline in ): Modify electronic properties and target selectivity. Pyrrolidine in the target compound may improve solubility and conformational flexibility.

Biological Activity: Quinoline derivatives (e.g., ) exhibit antimalarial activity, while pyridine-based compounds (e.g., ) are explored as kinase inhibitors.

Physicochemical Properties: Lipophilicity: Trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration. Pyrrolidine may counterbalance this by improving aqueous solubility. Stability: Fluorination reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide is a synthetic compound notable for its unique trifluoromethyl and phenyl groups attached to a pyrrolidine ring. Its molecular formula is C12H13F3N2O, and it has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

The structural features of this compound include:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Pyrrolidine ring : Contributes to the compound's binding affinity to biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H13F3N2O
Molecular Weight258.24 g/mol
IUPAC NameThis compound
InChI KeyYFHIIRBVIAFCMB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group and the pyrrolidine ring play crucial roles in enhancing the compound's binding affinity and activity. This mechanism may involve:

  • Enzyme inhibition : The compound may inhibit certain enzymatic pathways, leading to altered biological processes.
  • Receptor modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities. Some key findings include:

Case Study 1: Anticancer Potential

A related study demonstrated that a structurally similar compound significantly inhibited the viability and migration of breast cancer cells. The mechanism involved high binding affinity to the eEF2K protein, which regulates protein synthesis . This suggests a potential pathway through which this compound could exert similar effects.

Case Study 2: Enzyme Interaction

Research on compounds with similar frameworks revealed that they could selectively inhibit enzymes critical for tumor metabolism. Such findings highlight the importance of further exploring the enzyme-inhibitory potential of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
This compoundTrifluoromethyl group; pyrrolidine ringEnhanced lipophilicity; potential anticancer activity
2-Fluoro-N-(4-methylphenyl)pyrrolidin-3-amideFluorine substitution; methyl groupLess lipophilic than trifluorinated variant
N-(4-fluorophenyl)pyrrolidin-3-amideFluorophenyl group; no trifluoromethylLacks enhanced stability from trifluoromethyl group

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